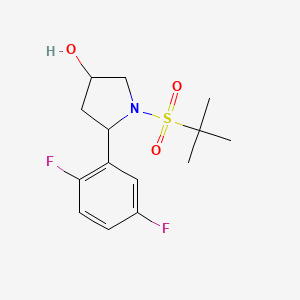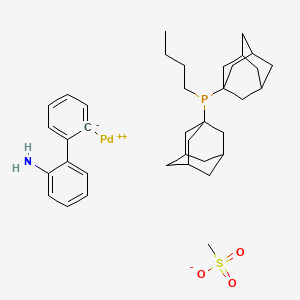
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline is a complex organometallic compound. It is known for its use as a transition metal catalyst, particularly in various coupling reactions. The compound’s structure includes a palladium center coordinated with a phosphine ligand and an amine ligand, making it a versatile catalyst in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline typically involves the following steps:
Preparation of the Phosphine Ligand: The phosphine ligand, Bis(1-adamantyl)-butylphosphane, is synthesized by reacting 1-adamantyl bromide with butyl lithium, followed by the addition of chlorophosphine.
Formation of the Palladium Complex: The palladium complex is formed by reacting the phosphine ligand with palladium(II) acetate in the presence of methanesulfonic acid and 2-phenylaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in inert atmospheres to prevent oxidation and degradation of the sensitive intermediates. The final product is purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with aryl halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction is crucial in coupling reactions where the palladium(IV) intermediate is reduced back to palladium(II), releasing the coupled product.
Substitution Reactions: The compound can participate in substitution reactions where ligands around the palladium center are replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学的研究の応用
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline has several scientific research applications:
作用機序
The mechanism of action of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline involves several key steps:
Ligand Coordination: The phosphine and amine ligands coordinate to the palladium center, stabilizing it in the +2 oxidation state.
Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.
Transmetalation: An organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.
類似化合物との比較
Similar Compounds
- Chloro(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)palladium(II)
- Methanesulfonato(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)palladium(II)
Uniqueness
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline is unique due to its specific ligand combination, which provides enhanced stability and reactivity in catalytic processes. The adamantyl groups offer steric protection, while the butylphosphane and 2-phenylaniline ligands facilitate efficient catalytic cycles .
特性
分子式 |
C37H52NO3PPdS |
|---|---|
分子量 |
728.3 g/mol |
IUPAC名 |
bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChIキー |
QFHMWCPYABRFMY-UHFFFAOYSA-M |
正規SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
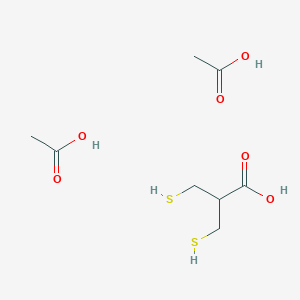
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
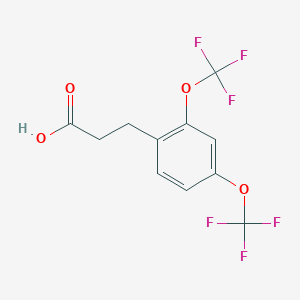
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
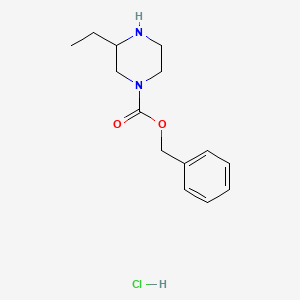
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)
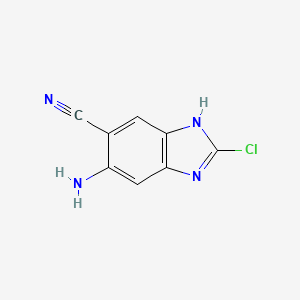
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
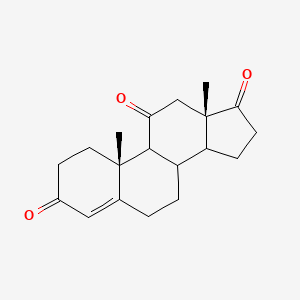
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
